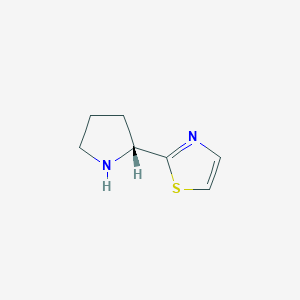

(r)-2-(Pyrrolidin-2-yl)thiazole

Description

Significance of Heterocyclic Architectures in Pharmaceutical Research

Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, are a cornerstone of modern pharmaceutical research. rroij.commdpi.com Their prevalence is staggering, with over 85% of all biologically active chemical entities containing a heterocyclic ring. nih.gov This is due to their structural diversity and the ability of heteroatoms like nitrogen, oxygen, and sulfur to engage in crucial interactions with biological macromolecules. rroij.comnih.gov These interactions, including hydrogen bonding and π-π stacking, are fundamental to a drug's ability to bind to its target and elicit a therapeutic effect. rroij.com The versatility of heterocyclic scaffolds allows medicinal chemists to fine-tune the physicochemical properties of a molecule, such as its solubility, lipophilicity, and polarity, thereby optimizing its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

The Pyrrolidine (B122466) Moiety in Biologically Active Compounds

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a highly sought-after scaffold in drug discovery. nih.govfrontiersin.org Its non-planar, sp³-hybridized nature allows for a greater exploration of three-dimensional chemical space compared to its aromatic counterpart, pyrrole. nih.govnih.gov This three-dimensionality is crucial for achieving specific and high-affinity interactions with biological targets. nih.gov The pyrrolidine ring is a common feature in a wide array of biologically active compounds, including natural alkaloids like nicotine (B1678760) and hygrine, and has been incorporated into numerous FDA-approved drugs. nih.govbiointerfaceresearch.com Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties. frontiersin.org

The Thiazole (B1198619) Nucleus as a Privileged Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic ring containing both a sulfur and a nitrogen atom, is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation reflects its frequent appearance in a multitude of biologically active compounds with a wide range of therapeutic applications. nih.govbohrium.com Thiazole derivatives have been successfully developed as anti-inflammatory, anticancer, antiviral, antibacterial, and antifungal agents. nih.govnih.govbenthamdirect.com The success of thiazole-containing drugs such as Dasatinib and Dabrafenib highlights the importance of this heterocyclic system in modern medicine. nih.govmonash.edu The thiazole nucleus serves as a versatile building block, and its derivatives are a major focus of research for the development of new and potent therapeutic agents. nih.govmonash.edu

Importance of Stereochemistry in Drug Action and Molecular Recognition

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug action and molecular recognition. nih.govpatsnap.commhmedical.com Many drugs are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers. patsnap.com These enantiomers can have profoundly different biological activities because they interact differently with the chiral environment of the body, such as proteins and enzymes. nih.govpatsnap.com One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. patsnap.com The infamous example of thalidomide, where one enantiomer was a sedative and the other caused severe birth defects, tragically underscored the importance of stereochemical purity in pharmaceuticals. patsnap.com Therefore, understanding and controlling the stereochemistry of a drug molecule is paramount for developing safer and more effective medicines. nih.govpatsnap.com

Research Landscape of (R)-2-(Pyrrolidin-2-yl)thiazole: Current Status and Future Directions

The specific chiral compound, this compound, combines the beneficial features of both the pyrrolidine and thiazole scaffolds in a defined stereochemical configuration. Research into this and related chiral pyrrolidine-thiazole structures is an active and promising area. For instance, the synthesis and biological evaluation of thiazole-based pyrrolidine derivatives have been explored for their potential as antibacterial agents. biointerfaceresearch.com In one study, a synthesized derivative demonstrated significant activity against Gram-positive bacteria. biointerfaceresearch.com

The future of research on this compound and its analogs is likely to focus on several key areas:

Expansion of the chemical space: Synthesizing a wider variety of derivatives by modifying both the pyrrolidine and thiazole rings to explore structure-activity relationships.

Target identification: Elucidating the specific biological targets with which these compounds interact to understand their mechanism of action.

Therapeutic applications: Investigating the potential of these compounds in various disease areas, including infectious diseases, cancer, and neurological disorders.

Asymmetric synthesis: Developing more efficient and scalable methods for the stereoselective synthesis of the (R)-enantiomer.

The unique structural features of this compound, coupled with the proven biological relevance of its constituent heterocycles, position it as a valuable scaffold for the discovery of novel and potent therapeutic agents.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10N2S |

|---|---|

Molecular Weight |

154.24 g/mol |

IUPAC Name |

2-[(2R)-pyrrolidin-2-yl]-1,3-thiazole |

InChI |

InChI=1S/C7H10N2S/c1-2-6(8-3-1)7-9-4-5-10-7/h4-6,8H,1-3H2/t6-/m1/s1 |

InChI Key |

OHXHYELTRYIFII-ZCFIWIBFSA-N |

Isomeric SMILES |

C1C[C@@H](NC1)C2=NC=CS2 |

Canonical SMILES |

C1CC(NC1)C2=NC=CS2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R 2 Pyrrolidin 2 Yl Thiazole and Its Enantiomers

Enantioselective Synthesis Approaches to Chiral Pyrrolidine-Thiazole Frameworks

The creation of the chiral pyrrolidine-thiazole structure with high enantiopurity is a primary focus of synthetic efforts. Various strategies have been developed, leveraging asymmetric catalysis, chiral auxiliaries, and organocatalysis to control the stereochemistry of the molecule.

Asymmetric Catalysis in C-C and C-N Bond Formation

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules, offering high efficiency and stereocontrol. rsc.org In the context of the pyrrolidine-thiazole framework, this approach is pivotal for establishing the chiral centers through strategic carbon-carbon and carbon-nitrogen bond formations.

Recent advancements have highlighted the use of transition metal catalysts, such as those based on copper, for enantioselective intramolecular hydroamination reactions. nih.gov This method allows for the formation of the chiral pyrrolidine (B122466) ring with high enantiomeric purity. For instance, a two-step sequence involving a Suzuki-Miyaura cross-coupling followed by a copper-catalyzed intramolecular hydroamination has proven effective for synthesizing α-arylpyrrolidines, a core component of the target structure. nih.gov This strategy is notable for its mild reaction conditions and broad substrate scope, accommodating various pharmaceutically relevant heteroarenes. nih.gov

The formation of C-N bonds via radical intermediates has also emerged as a promising strategy. rsc.org Rhodium-catalyzed C-H amination, for example, can create chiral amines that subsequently undergo cyclization to form disubstituted pyrrolidines. rsc.org Similarly, cobalt-catalyzed enantioselective amination of C(sp³)–H bonds provides another avenue for constructing the chiral pyrrolidine ring. rsc.org

Table 1: Asymmetric Catalysis for Pyrrolidine Synthesis

| Catalyst System | Reaction Type | Key Feature | Reference |

|---|---|---|---|

| Copper(I) with chiral ligands (e.g., (S)-DTBM-SEGPHOS) | Intramolecular Hydroamination | High enantioselectivity for α-arylpyrrolidines. | nih.gov |

| Rhodium complexes | C-H Amination/Cyclization | Stereoselective nitrene insertion to form chiral amines. | rsc.org |

| Cobalt(II)-based metalloradical catalysts | C(sp³)–H Amination | Enantioselective amination of C-H bonds. | rsc.org |

Chiral Auxiliary-Mediated Strategies for Stereocontrol

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. Once the desired stereochemistry is established, the auxiliary is removed. This strategy has been successfully applied to the synthesis of substituted pyrrolidines.

One notable example involves the use of (S,S)-(+)-pseudoephedrine as a chiral auxiliary in conjugate addition reactions. ehu.eus This method allows for the enantioselective synthesis of 3-substituted pyrrolidines. Another approach utilizes chiral sulfinimines, which undergo diastereoselective Mannich reactions to forge the pyrrolidine ring in a stereocontrolled manner. nih.gov The sulfinyl group acts as a powerful chiral directing group and can be subsequently removed.

The use of chiral starting materials, or the "chiral pool," is another effective strategy. For instance, the reaction of a glycerol-derived bistriflate with an aminosulfone can lead to the formation of 2,5-disubstituted pyrrolidines with good stereocontrol. nih.gov

Organocatalytic Methodologies for Asymmetric Transformations

Organocatalysis, which utilizes small organic molecules as catalysts, has become a cornerstone of asymmetric synthesis due to its operational simplicity, stability, and environmentally friendly nature. researchgate.net Chiral pyrrolidine derivatives themselves are prominent organocatalysts, highlighting the importance of their synthesis. mdpi.comjyu.fi

Organocatalytic strategies for constructing the pyrrolidine scaffold can be broadly categorized into one-step and sequential approaches. researchgate.net One-step methods often involve [3+2] cycloaddition reactions, such as those based on iminium activation, chiral Brønsted acid catalysis, and bifunctional organocatalysis. researchgate.netacs.org For example, the reaction of α,β-unsaturated aldehydes with nitro esters, catalyzed by a diarylprolinol silyl (B83357) ether, can produce chiral Michael adducts with high enantioselectivity, which can then be cyclized to form trans-3-substituted proline derivatives. researchgate.net

Sequential approaches involve the initial construction of a chiral linear precursor followed by cyclization. researchgate.net An example is the asymmetric organocatalytic Michael addition of nitro esters to α,β-unsaturated aldehydes, which yields chiral adducts that can be further transformed into the pyrrolidine ring. researchgate.net

Diastereoselective Synthesis and Chiral Resolution Techniques

When a molecule contains multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is as crucial as controlling the absolute stereochemistry (enantioselectivity). Diastereoselective synthesis aims to produce a single diastereomer out of several possibilities.

One powerful method for diastereoselective pyrrolidine synthesis is the 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles. researchgate.netx-mol.comacs.org This reaction can be highly regio- and diastereoselective, leading to the formation of spiro[indoline-3,2′-pyrrolidin]-2-ones, which are precursors to various biologically active compounds. researchgate.net The reaction of isatin (B1672199) and N-methylglycine generates a nonstabilized azomethine ylide that can react with various dipolarophiles to create spirooxindole-pyrrolidine hybrids with high stereocontrol. acs.org

In cases where a racemic or diastereomeric mixture is obtained, chiral resolution can be employed to separate the desired enantiomer or diastereomer. nih.govtaylorandfrancis.com This can be achieved through various techniques, including chromatography on a chiral stationary phase or by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization. Kinetic resolution is another powerful technique where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted enantiomer in high enantiomeric excess. whiterose.ac.ukresearchgate.net For example, the cyclization of racemic precursors using a chiral phosphoric acid catalyst can lead to a kinetic resolution, affording enantioenriched pyrrolidines. whiterose.ac.uk

Novel Synthetic Routes and Protecting Group Strategies

The development of novel synthetic routes is essential for improving efficiency and accessing new analogs of (R)-2-(pyrrolidin-2-yl)thiazole. Multicomponent reactions (MCRs) are particularly attractive as they allow for the construction of complex molecules in a single step from three or more starting materials, often with high atom economy and efficiency. tandfonline.com For instance, a one-pot, three-component reaction of chalcone (B49325) derivatives, isatin, and L-4-thiazolidine carboxylic acid can yield thiazole-pyrrolidine hybrids. tandfonline.com

Protecting group strategies are integral to the synthesis of complex molecules like this compound. organic-chemistry.org Protecting groups are used to temporarily mask a reactive functional group to prevent it from interfering with subsequent reactions. The choice of protecting group is critical and must be carefully considered based on its stability under various reaction conditions and the ease of its removal. organic-chemistry.orgresearchgate.net For the pyrrolidine nitrogen, the tert-butoxycarbonyl (Boc) group is commonly used due to its stability and straightforward removal under acidic conditions. organic-chemistry.orgsmolecule.com In multistep syntheses, orthogonal protecting groups, which can be removed under different conditions, are often necessary. organic-chemistry.org For example, a Boc group can be removed with acid, while a fluorenylmethyloxycarbonyl (Fmoc) group is cleaved with a base. organic-chemistry.org

Table 2: Common Protecting Groups in Pyrrolidine-Thiazole Synthesis

| Protecting Group | Abbreviation | Common Deprotection Reagent(s) | Reference |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | smolecule.com |

| Benzyloxycarbonyl | Cbz | Hydrogenolysis (H₂, Pd/C) | whiterose.ac.uk |

| Fluorenylmethyloxycarbonyl | Fmoc | Piperidine | organic-chemistry.org |

Process Optimization and Green Chemistry Considerations in Large-Scale Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production presents numerous challenges, including cost, safety, and environmental impact. Process optimization and the application of green chemistry principles are crucial for developing sustainable and economically viable manufacturing processes.

Key areas of focus for process optimization include improving reaction yields, reducing the number of synthetic steps, and minimizing waste. The use of catalytic methods, particularly those that are highly efficient and recyclable, is a cornerstone of green chemistry. researchgate.net Organocatalysis, for example, often utilizes non-toxic, readily available catalysts under mild conditions. researchgate.net

Continuous flow chemistry offers significant advantages over traditional batch processing for large-scale synthesis. researchgate.net Flow reactors can provide better control over reaction parameters, leading to improved yields and selectivity. They can also enhance safety by minimizing the volume of hazardous materials at any given time. For instance, a silica-supported 5-(pyrrolidin-2-yl)tetrazole organocatalyst has been used in a packed-bed microreactor for continuous-flow aldol (B89426) reactions, demonstrating good stereoselectivities and long-term stability. researchgate.net

Mechanistic Insights into the Biological Activity of R 2 Pyrrolidin 2 Yl Thiazole Derivatives

Exploration of Antimicrobial Mechanisms of Action

Derivatives of (R)-2-(pyrrolidin-2-yl)thiazole have demonstrated broad-spectrum antimicrobial properties, including antibacterial, antifungal, and antitubercular effects. nih.govscispace.comnih.gov The mechanisms underlying these activities are diverse, involving the inhibition of essential cellular processes and the disruption of structural components in pathogenic microorganisms.

Bacterial Target Identification and Inhibition Pathways

The antibacterial efficacy of this compound derivatives is often attributed to their ability to inhibit key bacterial enzymes that are essential for survival and replication. sci-hub.se Prominent targets include bacterial topoisomerases, such as DNA gyrase and topoisomerase IV, which are critical for managing DNA topology during replication, transcription, and repair.

Several studies have highlighted the inhibition of these enzymes as a primary mechanism. For instance, certain 1,2,4-oxadiazole (B8745197) pyrrolidine (B122466) derivatives have been shown to inhibit E. coli DNA gyrase at nanomolar concentrations. nih.gov Similarly, a series of benzothiazole (B30560) inhibitors featuring a pyrrolidine moiety demonstrated dual, low-nanomolar inhibition of both DNA gyrase and topoisomerase IV, leading to excellent broad-spectrum antibacterial activity against multidrug-resistant (MDR) strains. Another study identified a pyrrole-based compound that inhibits DNA gyrase activity with an IC₅₀ value of less than 5 nM.

Another identified pathway involves the disruption of bacterial cell division. Specific thiazole-quinolinium derivatives have been found to stimulate the polymerization of FtsZ, a protein that forms the Z-ring at the site of cell division. By disrupting the normal dynamics of FtsZ assembly, these compounds effectively halt bacterial cytokinesis, leading to a bacteriostatic effect against multi-drug resistant bacteria.

| Compound Class/Derivative | Bacterial Target | Mechanism of Action | Observed Activity | Citation |

| Benzothiazole-pyrrolidine derivatives | DNA gyrase & Topoisomerase IV | Dual inhibition of enzyme activity, disrupting DNA replication and repair. | Potent activity against MDR S. aureus (MIC <0.03125-0.25 µg/mL) and K. pneumoniae (MIC 1-4 µg/mL). | |

| 1,2,4-Oxadiazole pyrrolidine derivatives | E. coli DNA gyrase | Inhibition of enzyme activity. | IC₅₀ values ranging from 120 to 270 nM. | nih.gov |

| Thiazole-quinolinium derivatives | FtsZ | Stimulation of FtsZ polymerization, disrupting Z-ring formation and cell division. | Potent against MRSA strains (MIC 1–32 μg mL−1). | |

| Pyrrole-thiazole derivatives | DNA gyrase | Inhibition of enzyme activity. | IC₅₀ < 5 nM. |

Fungal Enzyme Modulation and Cell Wall Disruption

The antifungal action of thiazole (B1198619) derivatives involves targeting structures and pathways unique to fungi, such as the synthesis of ergosterol (B1671047) and the integrity of the cell wall. Azole drugs, a major class of antifungals, function by inhibiting lanosterol (B1674476) demethylase, an enzyme crucial for ergosterol biosynthesis. While direct evidence for this compound derivatives specifically inhibiting this enzyme is still emerging, the structural similarities suggest a comparable mode of action.

Research on related thiazolidine (B150603) derivatives has shown that these compounds can cause significant disruption of the fungal cell wall. Some synthesized thiazole derivatives have demonstrated high antifungal activity, leading to morphological changes in the cell walls of Candida species. The mechanism is thought to involve the inhibition of enzymes critical to cell wall maintenance, such as 1,3-beta-glucan synthase, a target for the echinocandin class of antifungals. Furthermore, some pyrrolidine-containing tetrazole derivatives have shown potent activity against Candida albicans, with evidence suggesting that disruption of the fungal cell wall is a key part of their mechanism. The high lipophilicity of certain thiazole derivatives containing a cyclopropane (B1198618) system has been correlated with their high antifungal activity, possibly by facilitating penetration through the fungal cell membrane to reach intracellular targets. nih.gov

Antitubercular Activity through Mycobacterial Specific Targets

This compound derivatives have emerged as a promising class of compounds in the fight against tuberculosis, a disease caused by Mycobacterium tuberculosis. Their mechanism of action often involves the inhibition of enzymes that are unique to mycobacteria and essential for their survival.

A key target for many antitubercular drugs is the enoyl-acyl carrier protein reductase, known as InhA. This enzyme is a critical component of the type II fatty acid synthase (FAS-II) system, which is responsible for synthesizing the long-chain mycolic acids that are fundamental components of the mycobacterial cell wall. Some pyrrolyl thiadiazoles have been identified as direct inhibitors of InhA.

Another important mycobacterial target is the transcriptional repressor EthR. EthR controls the expression of EthA, an enzyme that activates the second-line pro-drug ethionamide. By inhibiting EthR, certain compounds can boost the efficacy of other treatments. Computational and biophysical studies have identified 4-(pyridin-2-yl)thiazole (B15329947) derivatives that can inhibit EthR. Notably, some of these compounds have been found to exhibit dual activity, inhibiting both EthR and InhA simultaneously, which presents a powerful multi-pronged attack against M. tuberculosis.

| Compound Class/Derivative | Mycobacterial Target | Mechanism of Action | Observed Activity | Citation |

| 4-(pyridin-2-yl)thiazole derivatives | EthR and InhA | Dual inhibition of the transcriptional repressor EthR and the enzyme InhA. | IC₅₀ < 50 μM against EthR; one compound showed 62% InhA inhibition at 100 μM. | |

| Pyrrolyl thiadiazoles | InhA | Direct inhibition of the InhA enzyme, disrupting mycolic acid synthesis. | MIC values of 12.5-25 μg/mL against M. tuberculosis H₃₇Rv. | |

| 2-aminothiazolyl isoxazoles | Not fully characterized | Bactericidal activity with low propensity to be affected by efflux pumps. | Good activity against drug-susceptible and drug-resistant strains. | |

| Pyrrolamide-type GyrB/ParE inhibitor | GyrB/ParE | Inhibition of DNA gyrase subunit B. | MIC of 0.03 μg/mL against M. tuberculosis H37Rv. |

Molecular Basis of Anticancer Efficacy

The thiazole scaffold is a component of several FDA-approved anticancer drugs, and derivatives of this compound have shown significant potential in cancer therapy through various mechanisms. nih.gov These include the modulation of the cell cycle, induction of programmed cell death (apoptosis), and the inhibition of critical signaling pathways that drive tumor growth and proliferation.

Cell Cycle Regulation and Apoptosis Induction Pathways

A hallmark of cancer is uncontrolled cell proliferation, often due to a deregulated cell cycle. Thiazole derivatives have been shown to interfere with this process, causing cell cycle arrest at different phases and inducing apoptosis.

For example, a series of 2-substituted-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazoles, which include pyrrolidine substituents, were found to inhibit tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase. Other studies on juglone-bearing thiopyrano[2,3-d]thiazoles demonstrated that these compounds increase reactive oxygen species (ROS) in colorectal cancer cells. The resulting oxidative stress triggers cell cycle arrest in the S and G2/M phases and activates both intrinsic and extrinsic apoptotic pathways, as evidenced by a notable increase in the activity of caspases 3/7, 8, 9, and 10.

Further research on 2-oxoindolin-3-ylidene thiazole derivatives revealed that the most potent compounds induce cell cycle arrest in the G0/G1 phase and promote apoptosis by upregulating caspase-3 and -9 expression. Similarly, certain thiazole-naphthyl derivatives have been shown to induce apoptosis in liver cancer cells, with the mechanism linked to their ability to bind to and intercalate with DNA.

| Compound Class/Derivative | Cancer Cell Line | Mechanism of Action | Effect | Citation |

| Juglone-bearing thiopyrano[2,3-d]thiazoles | HT-29 (Colorectal) | Increased ROS production, DNA biosynthesis inhibition. | Cell cycle arrest at S and G2/M phases; activation of caspases 3/7, 8, 9, 10. | |

| 2-oxoindolin-3-ylidene thiazole derivatives | HepG2 (Liver) | Upregulation of caspase-3 and -9. | Cell cycle arrest at G0/G1 phase; promotion of apoptosis. | |

| Ciprofloxacin-thiazole hybrids | T-24 (Bladder) | Inhibition of Topoisomerase II, increased caspase-3. | Cell cycle arrest at S phase; induction of apoptosis. | |

| 2-arylalkylamino-4-amino-5-aroylthiazoles | U-937 (Leukemia) | Not fully elucidated, but independent of tubulin and CDK inhibition. | Induction of apoptosis in a time and concentration-dependent manner. | |

| Thiazole-naphthyl derivative (HL2) | HepG2 (Liver) | DNA intercalation. | Induction of apoptosis. |

Protein Kinase Inhibition and Signal Transduction Modulation

Protein kinases are enzymes that play a pivotal role in regulating cellular processes, and their deregulation is a common driver of cancer. Thiazole derivatives have been extensively developed as potent inhibitors of various protein kinases, making them attractive candidates for targeted cancer therapy. nih.gov

Derivatives containing the this compound scaffold have shown activity against several key kinase families. For instance, Rho-associated kinases (ROCK), which are involved in cell migration and proliferation, are a known target. Specific 4-aryl-thiazole-2-amines have displayed inhibitory activity against ROCK II, with compounds bearing a morpholine (B109124) group generally showing higher potency than those with a pyrrolidine group.

Receptor tyrosine kinases (RTKs) are another major class of targets. Thiazole derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are crucial for angiogenesis and tumor growth. Some 2,4-diaminothiazole derivatives, including one with a pyrrolidin-1-yl)ethoxy)phenyl moiety, have shown inhibitory activity against VEGFR-2.

Furthermore, cyclin-dependent kinases (CDKs), which control cell cycle progression, are also targeted. While some 2-arylalkylamino-thiazole derivatives showed minimal effects on CDK4, CDK6, and CDK9, other thiazole-based compounds have been successfully developed as potent CDK9 inhibitors, demonstrating strong anti-proliferative effects. nih.gov The PI3K/mTOR signaling pathway, another critical axis in cancer cell growth and survival, has also been successfully targeted by thiazole-based inhibitors. nih.gov

| Compound Class/Derivative | Kinase Target | Observed Activity (IC₅₀) | Citation |

| 4-aryl-5-aminomethyl-thiazole-2-amines | ROCK II | 20 nM (for most potent compound 4v) | |

| 2-oxoindolin-3-ylidene thiazole derivatives | VEGFR-2 | 0.047 - 1.549 µM | |

| 5-(quinazolin-4-yl)-N2-(phenyl)thiazole-2,4-diamine | VEGFR-2 | 10 nM | |

| Thiazole-pyrimidine hybrids | CDK9 | 0.64 - 2.01 µM (anti-proliferative) | nih.gov |

| Thiazole derivatives | PI3K/mTOR pathway | IC₅₀ of 0.184 µM (EGFR), 0.719 µM (PI3K), 0.131 µM (mTOR) for lead compound. | nih.gov |

Antiviral Activity: Replication Cycle Interference and Host Factor Modulation

Derivatives of 2-(pyrrolidin-2-yl)thiazole have emerged as a promising class of compounds in the search for novel antiviral agents. Research into the broader family of thiazole-containing compounds has revealed multiple mechanisms by which they can thwart viral infections. These mechanisms often involve direct interference with the viral replication cycle or modulation of host cellular factors that are essential for viral propagation.

A significant body of research has focused on the ability of thiazole derivatives to inhibit the replication of a range of viruses. For instance, certain thiazole analogues have been identified as potent inhibitors of the Hepatitis C Virus (HCV). nih.gov One such derivative, BP008, was found to suppress the mRNA of the HCV-1b genotype with a 50% effective concentration in the nanomolar range. nih.gov This suggests a direct interference with the viral genome replication or transcription process. Other multi-ring complexes incorporating a thiazole moiety have also demonstrated effective anti-HCV activity. nih.gov

Beyond HCV, thiazole derivatives have shown promise against other RNA viruses. For example, some have been found to be effective against the yellow fever virus in cell-based assays. nih.gov In the context of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), certain thiazole derivatives have been investigated for their ability to disrupt the interaction between the viral spike protein and the human angiotensin-converting enzyme 2 (ACE2) receptor, a critical step for viral entry into host cells. rsc.org One study revealed that specific derivatives exhibited significant virucidal activity and inhibited viral adsorption, with a lesser effect on viral replication itself, pointing towards a mechanism that targets the early stages of infection. rsc.org

Furthermore, some antiviral strategies involving thiazole derivatives have shifted from directly targeting viral proteins to modulating the host's own antiviral defenses. google.com This approach aims to enhance the innate immune response, for example, by activating the RIG-I pathway, which can lead to a broad-spectrum antiviral state within the host. google.com The potential for this compound derivatives to act as modulators of these host factors is an active area of investigation. The ability of these compounds to interfere with the viral replication complex has also been noted as a key mechanism of action for some antiviral indole (B1671886) derivatives, a finding that may have parallels in the thiazole family. kuleuven.be

Table 1: Antiviral Activity of Selected Thiazole Derivatives

| Compound/Derivative Class | Virus Target | Mechanism of Action | Reference |

|---|---|---|---|

| BP008 (Thiazole analogue) | Hepatitis C Virus (HCV-1b) | Suppresses viral mRNA | nih.gov |

| Thiazole-incorporated multi-ring complexes | Hepatitis C Virus (HCV) | Anti-HCV agent | nih.gov |

| Phenyl-substituted n-butane containing thiazole | Yellow Fever Virus | Not specified | nih.gov |

| Thiazole derivatives PB3c and PB3g | SARS-CoV-2 | Inhibition of viral adsorption, virucidal activity | rsc.org |

| Indole derivatives with oxazolopiperidone moiety | Dengue Virus (DENV), Zika Virus (ZIKV) | Interference with viral RNA replication and assembly | kuleuven.be |

| Thiazole derivatives | RNA viruses (general) | Modulation of the host's innate antiviral immune response (RIG-I pathway) | google.com |

Investigations into Other Pharmacological Profiles (e.g., anticonvulsant, anti-inflammatory, neuroprotective)

Beyond their antiviral potential, derivatives of this compound are being explored for a variety of other pharmacological activities, including anticonvulsant, anti-inflammatory, and neuroprotective effects. The unique structural combination of a pyrrolidine ring and a thiazole nucleus appears to be a privileged scaffold for interacting with a diverse range of biological targets.

Anticonvulsant Activity: Several studies have highlighted the potential of thiazole derivatives as anticonvulsant agents. mdpi.comjocpr.com The presence of a pyrrolidine ring attached to the thiazole moiety has been suggested to enhance this activity. mdpi.com Research on novel pyrrolidin-2-one derivatives has indicated that their anticonvulsant effects may be linked to their affinity for serotonin (B10506) 5-HT1A and α1-adrenergic receptors. nih.gov Furthermore, as analogues of GABA, these compounds may also exert their effects through the GABA-ergic system. nih.gov Various thiazole-linked compounds have demonstrated protection in both maximal electroshock-induced seizure (MES) and pentetrazole (PTZ)-induced seizure models in mice. mdpi.comnih.gov

Anti-inflammatory Activity: The thiazole nucleus is a common feature in many compounds with anti-inflammatory properties. fabad.org.trnih.govfrontiersin.org The mechanism of action for many of these derivatives involves the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. frontiersin.org Both selective COX-2 inhibitors and dual COX/lipoxygenase (LOX) inhibitors have been developed from thiazole-based scaffolds. frontiersin.orgmdpi.com For instance, certain 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives have shown potent inhibition of both COX and LOX pathways and demonstrated significant anti-inflammatory effects in carrageenan-induced paw edema assays in rats. frontiersin.org

Neuroprotective Activity: The potential for thiazole derivatives to act as neuroprotective agents is an area of growing interest, particularly in the context of neurodegenerative diseases like Alzheimer's disease. nih.govsemanticscholar.orgekb.eg A key target in this area is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. nih.govsemanticscholar.org Several benzothiazole derivatives have shown potent AChE inhibitory activity. semanticscholar.orgekb.eg Notably, pyrrolidine-containing benzothiazole derivatives were among the most potent inhibitors of AChE in one study. semanticscholar.org Beyond AChE inhibition, some thiazole derivatives are being investigated for their ability to inhibit the aggregation of amyloid-beta (Aβ) plaques and tau protein, both hallmarks of Alzheimer's disease. nih.gov

Table 2: Other Pharmacological Activities of Thiazole and Pyrrolidine Derivatives

| Pharmacological Profile | Derivative Class | Proposed Mechanism of Action | Reference |

|---|---|---|---|

| Anticonvulsant | Pyrrolidin-2-one derivatives | Affinity for 5-HT1A and α1-adrenergic receptors; GABA-ergic activity | nih.gov |

| Thiazole-linked (arylalkyl) azoles | Not specified | mdpi.com | |

| Anti-inflammatory | 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | Inhibition of COX-1, COX-2, and 5-LOX enzymes | frontiersin.org |

| Benzothiazole derivatives | Inhibition of COX-2 | nih.gov | |

| Neuroprotective | Benzothiazole derivatives | Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) | semanticscholar.org |

| Thiazole and thiazolidine-based complexes | Inhibition of Aβ aggregation, tauopathy, and inflammasomes | nih.gov |

Stereochemical Divergence in Biological Target Engagement

The stereochemistry of a molecule is a critical determinant of its biological activity, as interactions with chiral biological macromolecules such as enzymes and receptors are often highly stereospecific. In the case of this compound, the "(R)" designation at the C2 position of the pyrrolidine ring is of paramount importance. The spatial arrangement of the substituents around this chiral center dictates how the molecule fits into the binding pocket of its biological target, ultimately influencing its pharmacological effect.

Research on related heterocyclic compounds has consistently demonstrated the profound impact of stereochemistry on biological activity. For example, a study on novel indole alkaloid derivatives with antiviral activity against Dengue and Zika viruses revealed that the stereochemistry at specific carbon atoms significantly influenced the potency of the compounds. kuleuven.be This highlights that even subtle changes in the three-dimensional structure can lead to substantial differences in antiviral efficacy.

In the context of neuroprotective agents, studies on benzothiazole derivatives have shown that those incorporating a pyrrolidine moiety are among the most potent inhibitors of acetylcholinesterase (AChE). semanticscholar.org While this particular study did not explicitly compare the (R) and (S) isomers of the pyrrolidinyl-thiazole linkage, the well-established principles of stereospecificity in enzyme-ligand interactions strongly suggest that one enantiomer would exhibit significantly higher affinity and inhibitory activity than the other. The specific "R" configuration of this compound likely orients the thiazole group and any other substituents in a precise manner that is optimal for binding to its target.

The concept of "pseudonatural products," where fragments from different natural products are combined to create novel bioactive compounds, also underscores the importance of stereochemistry. acs.org The defined stereochemistry of the natural product fragments, such as the pyrrolidine ring, is crucial for retaining biological relevance and achieving potent interactions with protein targets. acs.org Therefore, the investigation of both the (R) and (S) enantiomers of 2-(pyrrolidin-2-yl)thiazole derivatives is essential to fully elucidate their structure-activity relationships and to identify the most potent and selective stereoisomer for a given biological target. The synthesis of stereochemically pure compounds is a key step in this process, often relying on stereoselective synthetic methods or the use of chiral starting materials. dtu.dk

Structure Activity Relationship Sar and Rational Design of R 2 Pyrrolidin 2 Yl Thiazole Analogs

Identification of Key Pharmacophoric Elements within the (R)-2-(Pyrrolidin-2-yl)thiazole Scaffold

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. mdpi.com For the this compound scaffold, the key pharmacophoric elements are the pyrrolidine (B122466) ring, the thiazole (B1198619) ring, and the specific stereochemistry at the C2 position of the pyrrolidine.

The Pyrrolidine Ring: This saturated, five-membered nitrogen heterocycle is a crucial component. frontiersin.org Its (R)-configuration is often critical for enantioselective recognition by biological targets, such as enzymes or receptors. The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor or as a point for further derivatization to modulate physicochemical properties like solubility and lipophilicity. The non-planar, puckered nature of the ring allows its substituents to adopt specific spatial orientations, influencing how the molecule fits into a binding pocket. researchgate.net

The Thiazole Ring: As an aromatic heterocycle, the thiazole ring is a versatile pharmacophore. ijper.orgmdpi.com It contains both a hydrogen bond-accepting nitrogen atom and a sulfur atom that can participate in various non-covalent interactions. The thiazole ring is relatively resistant to metabolic degradation and can serve as a rigid scaffold to orient substituents. Its electronic properties can be tuned by adding substituents at the C4 and C5 positions. analis.com.myfabad.org.tr The C2 position is the primary point of electrophilic reactivity, while the C5 position is also susceptible to substitution. fabad.org.tr

The Linkage and Stereochemistry: The direct linkage between the chiral center of the pyrrolidine (C2) and the thiazole ring (C2) creates a specific and constrained three-dimensional structure. The (R)-stereochemistry is a definitive pharmacophoric feature, as biological systems are often highly stereoselective. For instance, studies on related thiazole derivatives have shown that the (R)-configured compounds can be significantly more potent than their (S)-enantiomers.

Pharmacophore models for related compounds often highlight the importance of hydrogen bond donors, hydrogen bond acceptors, hydrophobic contacts, and aromatic interactions, all of which are features present in or can be appended to the this compound scaffold. mdpi.com

Systematic Chemical Modification and Analog Library Generation

Systematic modification of the lead compound this compound is a cornerstone of drug discovery, allowing for the exploration of chemical space and the optimization of biological activity. This process involves creating libraries of analogs by altering specific parts of the molecule.

Modifications to the thiazole ring at the C4 and C5 positions have been shown to significantly impact the biological activity of related compounds. sruc.ac.uk The introduction of various substituents can alter the molecule's electronic profile, steric bulk, and potential for hydrogen bonding.

For example, SAR studies on various thiazole-based compounds have demonstrated that:

Aromatic/Lipophilic Groups: Attaching phenyl, naphthyl, or other aromatic groups to the C4 or C5 position can enhance binding through hydrophobic or π-π stacking interactions. nih.govresearchgate.net In a series of 1-(thiazol-2-yl)pyrrolidin-2-one (B3132816) derivatives, the analog with a naphthalene (B1677914) group at the C4 position of the thiazole ring showed the highest anticonvulsant activity. researchgate.net

Electron-Withdrawing/Donating Groups: The electronic nature of substituents on a phenyl ring attached to the thiazole core can fine-tune activity. The presence of electron-withdrawing groups like nitro (-NO2) or halogens (e.g., -Cl, -F) or electron-donating groups like methoxy (B1213986) (-OCH3) can influence potency. frontiersin.orgnih.gov For instance, a 4-fluorophenyl substituent on a pyrrolidine-thiazole derivative showed potent activity against certain bacterial strains. frontiersin.org

Table 1: Effect of Thiazole Ring Substituents on Biological Activity (Illustrative Examples)

| Scaffold | Thiazole Position | Substituent (R) | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| 1-(Thiazol-2-yl)pyrrolidin-2-one | C4 | Naphthalen-2-yl | Potent anticonvulsant activity (ED50 = 18.4 mg/kg) | researchgate.net |

| Pyrrolidine-Thiazole | C4 | 4-Fluorophenyl | High antibacterial activity (MIC = 21.70 µg/mL against B. cereus) | frontiersin.org |

| Phenylthiazole | C4/C5 | Phenyl, Methyl | Considered potent for anticancer activity | sruc.ac.uk |

The pyrrolidine ring offers multiple sites for chemical modification, primarily the nitrogen atom and the carbon atoms of the ring. nih.gov The secondary amine of the pyrrolidine is a key handle for derivatization.

N-Substitution: Acylation, alkylation, or sulfonylation of the pyrrolidine nitrogen can introduce a wide range of functional groups. This can modulate the compound's basicity, lipophilicity, and ability to form hydrogen bonds. For example, converting the amine to an amide or a sulfonamide can introduce new interaction points and alter the molecule's pharmacokinetic profile. mdpi.com Studies on pyrrolidine-2,5-diones have shown that N-Mannich bases can possess significant anticonvulsant activity. acs.org

Ring Position Modification: While synthetically more challenging, substitution on the C3, C4, or C5 positions of the pyrrolidine ring can introduce new stereocenters and functional groups. This can help to probe the topology of the target's binding site more extensively. researchgate.netresearchgate.net

Connecting the this compound core to other pharmacologically active moieties via a linker can create hybrid molecules with potentially new or enhanced activities. nih.gov This strategy aims to combine the functionalities of two different scaffolds to target multiple aspects of a disease pathway or to improve affinity for a single target.

The nature of the linker is crucial and can affect:

Flexibility and Conformation: A flexible linker (e.g., an alkyl chain) allows the two parts of the hybrid molecule to adopt various relative orientations, while a rigid linker (e.g., an amide or a triazole) constrains the conformation. nih.gov

Target Interaction: The linker itself can form interactions with the biological target.

Examples from related research include linking thiazole cores to other heterocyclic systems like pyrimidine, pyridine, or benzothiazole (B30560), often via hydrazone or amide linkers, which has led to compounds with significant anticancer or antibacterial activities. sruc.ac.ukresearchgate.net

Conformer and Isosteric Replacement Strategies

Isosteric and bioisosteric replacement are rational design strategies used to modify a lead compound by replacing an atom or a group of atoms with another that has similar physical or chemical properties. estranky.sk This can lead to improved potency, selectivity, or metabolic stability.

Ring Isosteres: The thiazole ring could be replaced by other five-membered heterocycles like oxazole (B20620), imidazole (B134444), pyrazole, or thiadiazole to investigate the importance of the sulfur and nitrogen atoms. nih.gov For example, replacing a thiazole with an oxazole would test the role of the sulfur atom in binding.

Functional Group Isosteres: A classic bioisosteric replacement is substituting a carboxylic acid group with a tetrazole, as they share similar acidity and spatial arrangement. nih.gov Similarly, a fluorine atom can be used as a bioisostere for a hydrogen atom to block metabolic oxidation without significantly increasing steric bulk. estranky.sk

Table 2: Potential Isosteric Replacements for the this compound Scaffold

| Original Group | Position | Potential Isostere(s) | Rationale | Reference |

|---|---|---|---|---|

| Thiazole Ring | Core Scaffold | Oxazole, Imidazole, Pyrazole, Thiadiazole | Probe the role of heteroatoms, alter electronic properties and hydrogen bonding capacity. | estranky.sknih.gov |

| Pyrrolidine Ring | Core Scaffold | Thiazolidine (B150603), Piperidine | Alter ring size, pucker, and basicity. | rsc.org |

| Sulfur (in Thiazole) | Thiazole Ring | Oxygen (in Oxazole), NH (in Imidazole) | Evaluate the importance of the sulfur atom for activity; classic divalent replacement. | estranky.sk |

| Hydrogen | Any C-H bond | Fluorine | Increase metabolic stability, alter electronic properties with minimal steric change. | estranky.sk |

Computational Design and Predictive Modeling for Enhanced Bioactivity

Computational chemistry provides powerful tools to accelerate the drug design process. excli.de Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore mapping are integral to the rational design of novel analogs.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By analyzing a set of this compound analogs with known activities, a predictive QSAR model can be developed. This model can then be used to estimate the activity of newly designed, unsynthesized compounds, helping to prioritize which analogs to synthesize and test. Key descriptors in such models often relate to mass, polarizability, electronegativity, and structural symmetry. nih.gov

Molecular Docking: If the three-dimensional structure of the biological target is known, molecular docking can be used to predict the binding mode and affinity of different analogs. This technique places the ligand (the analog) into the active site of the protein and calculates a binding score. Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, guiding the design of new derivatives with improved complementarity to the binding site. researchgate.net

Pharmacophore-Based Virtual Screening: Once a pharmacophore model is established based on known active compounds, it can be used as a 3D query to screen large virtual libraries of compounds. mdpi.compreprints.org This allows for the rapid identification of diverse molecules that possess the key features required for activity, which can then be acquired or synthesized for biological testing.

By integrating these computational approaches with synthetic chemistry, the design of this compound analogs can be shifted from a trial-and-error process to a more focused and rational endeavor, increasing the efficiency and success rate of discovering new drug candidates.

Computational Chemistry and Theoretical Characterization of R 2 Pyrrolidin 2 Yl Thiazole

Electronic Structure and Reactivity Studies via Quantum Chemical Methods

Quantum chemical methods are instrumental in elucidating the electronic characteristics of (R)-2-(Pyrrolidin-2-yl)thiazole. researchgate.net Techniques such as Density Functional Theory (DFT) and ab initio calculations can be employed to determine key electronic properties. researchgate.netresearchgate.net These methods allow for the calculation of molecular orbital energies, charge distribution, and the electrostatic potential surface, which are crucial for understanding the molecule's reactivity.

For instance, the distribution of electron density can highlight nucleophilic and electrophilic sites within the molecule. The nitrogen and sulfur atoms of the thiazole (B1198619) ring, with their lone pairs of electrons, are expected to be regions of high electron density, making them potential sites for electrophilic attack. Conversely, the hydrogen atoms attached to the pyrrolidine (B122466) and thiazole rings may act as electrophilic centers.

Table 1: Calculated Electronic Properties of Thiazole Derivatives

| Property | Method | Value | Reference |

| pKa | AM1, PM3, B3LYP/6-31G(d) | Varies | researchgate.net |

| Dihedral Angle (N−C−C−O) | DFT (B3LYP/6-311++G(2d,2p)) | ~180° (for a related imidazole (B134444) carboxamide) | researchgate.net |

| Rotational Barrier | DFT (B3LYP/6-311++G(2d,2p)) | 10.5 kcal·mol⁻¹ (for a related imidazole carboxamide) | researchgate.net |

Studies on related thiazole derivatives have utilized methods like AM1, PM3, and DFT at the B3LYP/6-31G(d) level to calculate acidity constants (pKa), providing insights into their behavior in different chemical environments. researchgate.net Such calculations are vital for predicting how this compound might interact with biological targets.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. texilajournal.comresearchgate.net For this compound, docking studies can simulate its interaction with the binding site of a target protein, providing valuable information about its potential as a therapeutic agent. These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. texilajournal.comresearchgate.net

Molecular dynamics (MD) simulations can further refine the understanding of these interactions by simulating the movement of atoms in the complex over time. nih.gov This provides a dynamic view of the binding process and can help to assess the stability of the predicted binding poses. For example, studies on similar heterocyclic compounds have used molecular docking to investigate their binding to various cancer-related targets. texilajournal.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. excli.deresearchgate.net For a series of derivatives of this compound, QSAR models can be developed to predict their activity based on various molecular descriptors. These descriptors can be electronic, steric, or hydrophobic in nature.

The development of a robust QSAR model can significantly accelerate the drug discovery process by allowing for the virtual screening of large libraries of compounds and prioritizing those with the highest predicted activity for synthesis and testing. excli.de For instance, QSAR studies on thiazolidine (B150603) derivatives have been used to identify key structural features that influence their anti-inflammatory activity.

Table 2: QSAR Model for Antiarrhythmic Activity of Pyrrolidin-2-one Derivatives

| Statistical Parameter | Value |

| Explained Variance | 91% |

| Validation Methods | LOO, LMO, external test, Y-scrambling |

Source: researchgate.net

Conformational Analysis and Stereoelectronic Effects

The three-dimensional shape, or conformation, of this compound is critical to its biological activity. Conformational analysis aims to identify the most stable conformations of the molecule and the energy barriers between them. The pyrrolidine ring, being a five-membered ring, can adopt various puckered conformations. nih.gov

Stereoelectronic effects, which are the interactions between electron orbitals that depend on the spatial arrangement of atoms, play a significant role in determining the preferred conformation. nih.govbaranlab.org For example, the anomeric effect, a type of stereoelectronic interaction, can influence the geometry of substituents on the pyrrolidine ring. acs.org Studies on related heterocyclic amides have shown that switching a heteroatom can alter the amide conformation due to different dipole and orbital alignments, leading to different biological functions. researchgate.netnih.gov The puckering of the pyrrolidine ring can be controlled by the choice of substituents, which in turn affects its pharmacological efficacy. nih.gov

Virtual Screening and Lead Optimization through Computational Approaches

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govsci-hub.box For this compound, virtual screening can be used to identify derivatives with improved binding affinity and selectivity for a particular target.

Once a promising lead compound is identified, computational methods can be used for lead optimization. nih.govfrontiersin.org This involves making modifications to the lead structure to improve its potency, selectivity, and pharmacokinetic properties. For example, computational approaches can be used to predict the effect of adding or removing certain functional groups on the molecule's binding affinity and other properties. This iterative process of design, prediction, and synthesis can significantly accelerate the development of new drug candidates. nih.gov

Application of R 2 Pyrrolidin 2 Yl Thiazole As a Chiral Ligand or Organocatalyst

Development of Metal-Organic Frameworks and Coordination Complexes

Metal-Organic Frameworks (MOFs) are crystalline materials formed from metal ions or clusters linked by organic molecules. wikipedia.org The properties of MOFs, such as porosity and catalytic activity, are highly dependent on the structure of these organic linkers. wikipedia.orgnih.gov Heterocyclic compounds, particularly those containing nitrogen and sulfur atoms like thiazole (B1198619) and its derivatives, are of growing interest as linkers for creating novel MOFs and coordination polymers. nih.govmdpi.com These atoms provide excellent coordination sites for metal ions. mdpi.com

The incorporation of chiral ligands, such as those derived from the versatile pyrrolidine (B122466) scaffold, into MOFs can impart chirality to the framework. nih.gov This is highly desirable for applications in enantioselective separations and asymmetric catalysis. While specific research on MOFs constructed using (R)-2-(pyrrolidin-2-yl)thiazole as a linker is not documented in available literature, the bifunctional nature of the molecule—with potential coordination sites on both the thiazole and pyrrolidine rings—makes it a theoretical candidate for the synthesis of such chiral materials. The synthesis of coordination complexes with related thiazole-containing ligands has been reported, forming the basis for more extended, polymeric structures like MOFs. nih.govuni.lu

Asymmetric Catalysis in Enantioselective Organic Transformations

The pyrrolidine ring is a cornerstone of modern organocatalysis and is a key component of many successful chiral ligands for transition-metal-catalyzed reactions. nih.govnih.gov Its rigid, five-membered ring structure allows for the precise positioning of substituents, which can effectively control the stereochemical outcome of a reaction. nih.gov Similarly, thiazoline-based compounds, which are structurally related to thiazoles, can function as chiral ligands in asymmetric catalysis. rsc.org

Given this background, this compound is a promising, yet underexplored, candidate as a bidentate N,N-ligand for asymmetric catalysis. The combination of the stereogenic center in the pyrrolidine ring with the coordinating nitrogen of the thiazole ring could be effective for a variety of enantioselective transformations. Research on related chiral pyrrolidine derivatives has shown their effectiveness as ligands in palladium-catalyzed reactions, such as the Tsuji-Trost reaction, achieving high yields and enantioselectivity. semanticscholar.org While direct examples are unavailable for the title compound, its structure is analogous to other ligands that have proven effective.

Role as a Chiral Building Block in Complex Molecule Synthesis

Chiral molecules derived from natural sources, often called the "chiral pool," are valuable starting materials for the synthesis of complex target molecules like pharmaceuticals and natural products. The pyrrolidine ring, particularly in the form of the amino acid proline, is a frequently used chiral building block. nih.gov Its stereocenter can be used to induce chirality in subsequent synthetic steps.

This compound, as a chiral entity, can serve as a versatile building block. The synthesis of related chiral pyrrolo[1,2-c]thiazoles has been accomplished through methods like intramolecular dipolar cycloaddition, demonstrating that the thiazole ring can be constructed onto a chiral pyrrolidine framework. nih.gov The thiazole moiety itself is present in numerous biologically active compounds and approved drugs, making the pyrrolidinyl-thiazole combination an attractive fragment for medicinal chemistry. mdpi.com Derivatives such as ethyl 2-((R)-pyrrolidin-2-yl)thiazole-4-carboxylate are available as chiral building blocks, indicating a synthetic pathway from chiral precursors. vulcanchem.com

Design of Novel Catalytic Systems Based on the Pyrrolidinylthiazole Scaffold

The design of new catalysts often involves combining known, effective structural motifs into a single scaffold to access novel reactivity or improved selectivity. The pyrrolidinylthiazole framework represents such a combination, merging the well-established catalytic prowess of the pyrrolidine ring with the electronic and coordinating properties of the thiazole ring. nih.govmdpi.com

New catalytic systems could be designed by modifying the this compound scaffold. For instance, substitution on the pyrrolidine nitrogen or at other positions on either ring could fine-tune the steric and electronic properties of the ligand. This approach has been used to develop libraries of chiral pyrrolidine-substituted ferrocene (B1249389) ligands for highly enantioselective hydrogenations. nih.gov An imidazole-phenyl-thiazole scaffold has also been explored for creating molecules that mimic protein structures. csic.es Although specific catalytic systems based on this compound have not been detailed in the literature, its structure provides a robust and tunable platform for future catalyst development.

Advanced Analytical Methodologies for Stereochemical Purity and Structural Confirmation

Chiral Chromatographic Techniques (e.g., HPLC, SFC, GC) for Enantiomeric Excess Determination

The separation of enantiomers is a primary challenge in the analysis of chiral compounds. libretexts.org Chiral chromatography is the cornerstone for determining the enantiomeric excess (e.e.) of (R)-2-(pyrrolidin-2-yl)thiazole, providing a quantitative measure of its purity.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely employed technique for the enantioselective separation of chiral compounds. unife.it This is often achieved through the use of chiral stationary phases (CSPs) that create a diastereomeric interaction with the enantiomers, leading to different retention times. For pyrrolidine (B122466) and thiazole-containing structures, polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), have proven effective. unife.it The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial for optimizing the separation. The determination of enantiomeric excess is achieved by integrating the peak areas of the two enantiomers. In some cases, derivatization of the amine group in the pyrrolidine ring with a chiral derivatizing agent can form diastereomers that are separable on a standard achiral column. libretexts.org

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to HPLC for chiral separations, often offering faster analysis times and reduced solvent consumption. Using supercritical carbon dioxide as the main mobile phase component, modified with co-solvents like methanol, SFC with chiral stationary phases can provide excellent resolution of enantiomers. For compounds similar in structure to this compound, SFC has been successfully applied to determine enantiomeric purity. google.com

Gas Chromatography (GC): Chiral GC is another viable method, particularly for volatile derivatives of the target compound. The use of chiral capillary columns, coated with a chiral selector, allows for the separation of the enantiomers in the gas phase. While direct analysis of this compound by GC may be challenging due to its polarity and potential for thermal degradation, derivatization to a more volatile and stable form can facilitate this analysis.

| Technique | Chiral Selector/Stationary Phase | Typical Mobile Phase/Carrier Gas | Detection |

| Chiral HPLC | Polysaccharide-based (e.g., amylose, cellulose derivatives) | Hexane/Isopropanol | UV |

| Chiral SFC | Polysaccharide-based (e.g., amylose, cellulose derivatives) | Supercritical CO2/Methanol | UV, MS |

| Chiral GC | Cyclodextrin derivatives | Helium, Hydrogen | FID, MS |

High-Resolution Spectroscopic Characterization (e.g., 2D NMR, HRMS)

Once the enantiomeric purity is established, high-resolution spectroscopic methods are employed to confirm the chemical structure and connectivity of this compound.

2D Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard 1D NMR (¹H and ¹³C) provides fundamental structural information, 2D NMR techniques are indispensable for unambiguous assignment of all protons and carbons, especially in complex heterocyclic systems. researchgate.net

COSY (Correlation Spectroscopy): Establishes proton-proton coupling relationships within the pyrrolidine and thiazole (B1198619) rings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity between the pyrrolidine and thiazole rings.

These techniques collectively provide a detailed map of the molecule's covalent framework.

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. nih.govrsc.org This allows for the determination of the elemental composition with high confidence, confirming the molecular formula of C₇H₁₀N₂S. This technique is vital for verifying the identity of the synthesized compound and distinguishing it from potential impurities with similar retention times in chromatography.

| Spectroscopic Technique | Information Obtained |

| ¹H NMR | Chemical shift and coupling constants of protons. |

| ¹³C NMR | Chemical shift of carbon atoms. |

| COSY | ¹H-¹H correlations. |

| HSQC | Direct ¹H-¹³C correlations. |

| HMBC | Long-range ¹H-¹³C correlations. |

| HRMS | Exact mass and elemental composition. |

X-ray Crystallography for Absolute Configuration Assignment and Conformation Analysis

The most definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray crystallography. d-nb.infospringernature.com This technique provides an unambiguous three-dimensional structure of the molecule in the solid state.

For this compound, obtaining a suitable single crystal of the compound itself or a salt derivative (e.g., with a chiral acid) is the first critical step. The diffraction pattern of X-rays passing through the crystal is used to calculate the electron density map, which in turn reveals the precise spatial arrangement of all atoms. The determination of the absolute configuration relies on anomalous dispersion effects, which are particularly effective when a heavier atom is present in the structure. chem-soc.si The Flack parameter, derived from the crystallographic data, is a key indicator of the correctness of the assigned absolute stereochemistry. chem-soc.si

Beyond absolute configuration, X-ray crystallography also provides detailed information about the molecule's conformation in the crystal lattice, including bond lengths, bond angles, and torsional angles. This can offer insights into the preferred spatial orientation of the pyrrolidine and thiazole rings relative to each other.

Circular Dichroism and Optical Rotatory Dispersion Studies

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that measure the differential absorption and refraction of left and right circularly polarized light by a chiral molecule. These methods are highly sensitive to the stereochemistry and conformation of the molecule in solution.

Future Directions and Emerging Paradigms in R 2 Pyrrolidin 2 Yl Thiazole Research

Integration with Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) has become a cornerstone in modern medicinal chemistry for identifying lead compounds. This approach utilizes small, low-complexity molecules, or "fragments," that bind weakly to a biological target. The (R)-2-(pyrrolidin-2-yl)thiazole core is an ideal candidate for FBDD campaigns due to its desirable physicochemical properties, including low molecular weight and a three-dimensional structure conferred by the chiral pyrrolidine (B122466) ring.

The thiazole (B1198619) scaffold itself is recognized as a valuable building block in FBDD. nih.gov Studies have shown that thiazole-containing fragment libraries can produce hits against various targets. nih.gov For instance, thiazole derivatives have been identified as inhibitors of the ATAD2 bromodomain and have shown promise as new antitubercular agents. nih.gov The inherent reactivity of the thiazole ring, however, necessitates careful evaluation to exclude non-specific activity and ensure on-target engagement. nih.gov

The integration of the this compound moiety into FBDD workflows involves screening it as a fragment against a protein of interest. Once a binding event is confirmed and characterized, the fragment can be "grown" or "linked" with other fragments to create a more potent and selective lead molecule. The pyrrolidine ring offers multiple vectors for chemical modification, allowing for systematic exploration of the target's binding pocket to enhance affinity and optimize pharmacokinetic properties.

Table 1: Application of Thiazole Scaffolds in FBDD

| Target/Application | Finding | Reference |

|---|---|---|

| General FBDD | Thiazole scaffolds are enriched in active fragments from screenings. | nih.gov |

| ATAD2 Bromodomain | Thiazole-based inhibitors were identified through fragment screening. | nih.gov |

| Antitubercular Leads | Phenylthiazole derivatives were identified as potential new compounds. | nih.gov |

Exploiting this compound for PROTAC and Targeted Protein Degradation Strategies

Targeted protein degradation, particularly through Proteolysis-Targeting Chimeras (PROTACs), represents a revolutionary therapeutic modality. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. sigmaaldrich.comnih.gov This event-driven pharmacology offers advantages over traditional occupancy-based inhibition, including the potential to target proteins previously considered "undruggable." nih.gov

The this compound scaffold can be strategically incorporated into PROTAC design in several ways:

As a Target-Binding Ligand (Warhead): If a derivative of this compound is known to bind to a protein of interest (POI), it can serve as the "warhead" of the PROTAC.

As a Component of the Linker: The structure can be integrated into the linker that connects the warhead to the E3 ligase ligand. The specific geometry and chemical properties of the linker are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). elifesciences.org

As a Scaffold for E3 Ligase Ligands: While less common, novel ligands for E3 ligases could potentially be developed from this scaffold.

The development of PROTACs involves extensive medicinal chemistry to optimize the warhead, linker, and E3 ligase ligand. nih.gov For example, IAP-based PROTACs, also known as SNIPERs, utilize ligands that recruit IAP E3 ligases for protein degradation. nih.gov The versatility of the this compound core makes it an attractive building block for creating diverse PROTAC libraries to target a wide range of disease-causing proteins.

Table 2: Key Concepts in PROTAC Technology

| Concept | Description | Reference |

|---|---|---|

| PROTAC Mechanism | A heterobifunctional molecule brings a target protein and an E3 ligase together, causing ubiquitination and degradation of the target. | sigmaaldrich.commdpi.com |

| Ternary Complex | The formation of a stable complex between the target protein, PROTAC, and E3 ligase is crucial for degradation. | elifesciences.org |

| E3 Ligase Recruitment | Various E3 ligases can be recruited, including VHL, CRBN, and IAPs. | nih.govnih.gov |

| Advantages | Can target "undruggable" proteins and may require lower doses than traditional inhibitors. | nih.gov |

Exploration of Novel Therapeutic Areas and Neglected Diseases

The thiazole ring is a common feature in numerous FDA-approved drugs and investigational agents, demonstrating a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory effects. nih.govresearchgate.net Derivatives of the this compound scaffold are being explored for novel therapeutic applications, particularly in the realm of neglected tropical diseases (NTDs).

NTDs, such as Human African Trypanosomiasis (HAT, or sleeping sickness) and leishmaniasis, affect billions of people, yet drug discovery for these conditions is severely underfunded. scielo.br Recent research has highlighted the potential of thiazole-containing compounds as effective antiparasitic agents. scielo.br

For instance, studies have identified 2,4-disubstituted arylthiazoles with significant activity against Trypanosoma brucei, the parasite responsible for HAT. nih.gov Similarly, various thiazole derivatives have shown promise against different forms of Leishmania. scielo.br The this compound scaffold provides a robust starting point for designing new agents to combat these devastating diseases. The focus is on developing compounds with high potency against the parasite and low toxicity to human cells, a critical factor for any successful therapeutic.

Table 3: Thiazole Derivatives in Neglected Disease Research

| Disease | Compound Type | Finding | Reference |

|---|---|---|---|

| Human African Trypanosomiasis (T. brucei) | 2,4-Disubstituted arylthiazoles | Compounds 1a and 2a exhibited potent trypanocidal activity with IC50 values of 0.42 µM and 0.80 µM, respectively. | nih.gov |

| Human African Trypanosomiasis (T. brucei) | 2,4-Diaminothiazole series | Analogues showed good potency and selectivity, with some compounds demonstrating significant brain penetration. | acs.org |

| Leishmaniasis (L. amazonensis) | 4-(4-chlorophenyl)thiazoles | Compounds demonstrated activity against promastigote forms of the parasite. | scielo.br |

Advances in High-Throughput Synthesis and Screening for Analog Discovery

The discovery of new therapeutic agents based on the this compound scaffold can be greatly accelerated by advances in high-throughput synthesis (HTS) and high-throughput screening (HTS). These technologies enable the rapid generation and evaluation of large libraries of chemical compounds. nih.gov

Combinatorial chemistry and parallel synthesis techniques allow for the systematic modification of the this compound core. semanticscholar.org By varying the substituents on both the pyrrolidine and thiazole rings, vast libraries of analogs can be created. For example, a multi-step synthesis can be designed to produce a core intermediate, which is then reacted with a diverse set of building blocks to generate the final library. rsc.orgnih.gov

Once synthesized, these libraries are subjected to high-throughput screening against a panel of biological targets. This can involve biochemical assays, cell-based assays, or whole-organism screening. nih.govnih.gov For example, a high-throughput motility assay using C. elegans has been developed to screen for new anthelmintic compounds. nih.gov Such approaches allow for the efficient identification of "hits"—compounds that exhibit a desired biological activity. These hits can then be selected for further optimization in a traditional drug discovery pipeline. This rapid cycle of synthesis and screening significantly shortens the timeline for discovering novel drug candidates.

Table 4: High-Throughput Approaches for Thiazole Analog Discovery

| Approach | Description | Application Example | Reference |

|---|---|---|---|

| Parallel Synthesis | Efficiently creates libraries of related compounds by performing multiple reactions simultaneously. | Synthesis of piperazine-tethered thiazole libraries to identify antiplasmodial compounds. | semanticscholar.org |

| High-Throughput Screening (HTS) | Rapidly assesses the biological activity of large numbers of compounds. | Screening of a 100,997 compound library against M. tuberculosis H37Rv to identify new active scaffolds. | nih.gov |

| Whole-Organism Screening | Uses live organisms to identify compounds with a desired physiological effect. | A motility-based assay using C. elegans to screen for anthelmintic activity. | nih.gov |

| Multi-component Reactions | Combines three or more starting materials in a single step to rapidly build molecular complexity. | One-pot synthesis of 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives for anticancer screening. | mdpi.com |

Q & A

Q. What are the established synthetic routes for enantioselective synthesis of (R)-2-(Pyrrolidin-2-yl)thiazole?

The enantioselective synthesis often employs transition-metal-catalyzed hydroamination or cyclization strategies. For example, titanium-based catalysts have been used to achieve stereocontrol in pyrrolidine-thiazole systems via hydroamination of alkynes (e.g., 2-cyclopropylethynyl-thiazole intermediates) . Key steps include:

- Catalyst selection : Titanium complexes for stereoselective C–N bond formation.

- Purification : Flash chromatography (e.g., PE/EtOAc gradients) to isolate enantiomerically enriched products .

- Yield optimization : Reaction stoichiometry (1.1 eq of precursors) and temperature control to minimize racemization.

Q. How can researchers validate the structural purity of this compound derivatives?

A multi-technique approach is recommended:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent integration and coupling patterns (e.g., thiazole protons at δ 7.5–8.5 ppm, pyrrolidine protons at δ 1.5–3.5 ppm) .

- IR : Identify N–H (≈3300 cm⁻¹) and C=S (≈1250 cm⁻¹) stretches .

Q. What are common challenges in characterizing thiazole-pyrrolidine hybrids, and how can they be addressed?

- Tautomerism : Thiazole rings may exhibit keto-enol tautomerism, complicating NMR interpretation. Use low-temperature NMR or deuterated solvents (e.g., DMSO-d₆) to stabilize dominant forms .

- Hygroscopicity : Store compounds under inert gas (N₂/Ar) to prevent moisture absorption, which can alter reactivity .

Advanced Research Questions

Q. How do structural modifications to the pyrrolidine or thiazole moieties influence biological activity?

- Case study : Substitution at the thiazole 5-position with electron-withdrawing groups (e.g., Br, F) enhances antimicrotubule activity by 2–3 fold compared to methyl or methoxy groups .

- SAR trends :

| Substituent (Thiazole) | Biological Activity (IC₅₀, μM) | Reference |

|---|---|---|

| 4-Bromophenyl | 0.45 | |

| 4-Methoxyphenyl | 1.2 | |

| 4-Methylphenyl | 1.8 |

Q. What computational strategies are effective for predicting binding modes of this compound derivatives?

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., microtubules). Key parameters:

- Grid box : Centered on α/β-tubulin’s taxol-binding site (PDB: 1JFF).

- Scoring : MM-GBSA for binding free energy refinement .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Meta-analysis framework :

Assay standardization : Compare IC₅₀ values from identical cell lines (e.g., MCF-7 vs. HeLa discrepancies due to tubulin isoform expression) .

Solubility correction : Normalize activity data using measured LogP values (e.g., >3.5 may reduce bioavailability) .